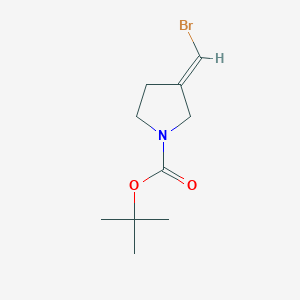
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride, also known as AZD 9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC).
科学的研究の応用
Antimicrobial Activity
Research has demonstrated that derivatives of azetidinone, which include the 1,2,4-oxadiazole ring structure similar to 5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride, exhibit significant antimicrobial properties. Studies have focused on the synthesis and characterization of these compounds and their efficacy against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Dodiya, Shihory, & Desai, 2012); (Desai & Dodiya, 2014).
Cancer Research
Compounds with the 1,2,4-oxadiazole moiety, akin to the compound , have been studied for their potential in cancer treatment. One study identified a novel apoptosis inducer with this structure, which exhibited activity against several breast and colorectal cancer cell lines. This highlights the compound's potential role in cancer therapeutics (Zhang et al., 2005).
Synthesis and Scale-Up for Preclinical Studies
The efficient scale-up synthesis of compounds containing the 1,2,4-oxadiazole ring is crucial for preclinical studies. An example is the synthesis of BMS-520, a selective S1P1 receptor agonist, demonstrating the relevance of these compounds in drug development (Hou et al., 2016).
Anticonvulsant Studies
Derivatives of azetidinone and oxadiazoles have been evaluated for their anticonvulsant properties. Such studies explore the potential therapeutic use of these compounds in treating convulsive disorders (Saini, 2018).
特性
IUPAC Name |
5-(azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O.ClH/c7-4(8)5-10-6(12-11-5)3-1-9-2-3;/h3-4,9H,1-2H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMNGUGXPNWSCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidin-3-yl)-3-(difluoromethyl)-1,2,4-oxadiazole;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2378083.png)
![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2378085.png)



![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)

![Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester](/img/structure/B2378100.png)
methanone](/img/structure/B2378103.png)
![(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2378104.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)